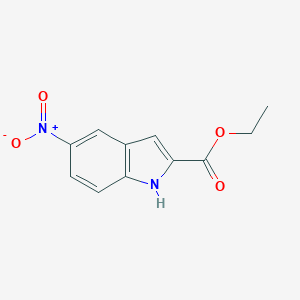

Ethyl 5-nitroindole-2-carboxylate

Beschreibung

Overview of the Indole (B1671886) Scaffold in Medicinal Chemistry

The indole nucleus, a bicyclic heterocyclic compound, stands as a cornerstone in the field of medicinal chemistry. nih.govijpsr.com Its structural motif is prevalent in a vast array of natural products, alkaloids, and synthetically derived bioactive molecules, making it a "privileged structure" for drug discovery. nih.govijpsr.com The versatility of the indole scaffold allows for diverse chemical modifications, enabling the synthesis of compounds with a wide spectrum of pharmacological activities. nih.govmdpi.com

Indole derivatives have been successfully developed into drugs targeting a multitude of diseases. nih.govmdpi.com These compounds are recognized for their roles in cancer treatment, management of infectious diseases, anti-inflammatory therapies, and interventions for metabolic and neurodegenerative disorders. mdpi.comnih.gov For instance, the well-known vinca (B1221190) alkaloids, such as vinblastine (B1199706) and vincristine, are indole-containing natural products that function as potent anticancer agents by inhibiting tubulin polymerization. mdpi.com The ability of the indole ring to serve as a pharmacophore in such a broad range of therapeutic areas underscores its enduring importance in the quest for novel and effective medicines. nih.govijpsr.com Researchers continue to explore the indole scaffold to design new drug candidates, including those that can combat drug-resistant pathogens and cancers. mdpi.comnih.gov

Importance of Indole-2-carboxylate (B1230498) Derivatives in Drug Discovery

Within the broad family of indole-based compounds, indole-2-carboxylate derivatives represent a particularly significant subclass in drug discovery and development. mdpi.comorgsyn.org These compounds serve as crucial intermediates for the synthesis of more complex molecules and are also investigated for their intrinsic biological activities. orgsyn.orgsci-hub.se The ester or acid functional group at the C2 position of the indole ring provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular architectures. orgsyn.org

Recent research has highlighted the potential of indole-2-carboxylic acid derivatives as a promising scaffold for novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov The indole core and the C2 carboxyl group can effectively chelate the magnesium ions within the active site of the integrase enzyme, a key component in the viral life cycle. mdpi.comnih.gov Furthermore, derivatives of indole-2-carboxylic acid have been identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes that are overexpressed in many cancers and contribute to immune suppression. sci-hub.sesci-hub.se The ability to target these important enzymes demonstrates the value of the indole-2-carboxylate scaffold in developing new antiviral and anticancer therapies. mdpi.comsci-hub.se

Rationale for Researching Ethyl 5-nitroindole-2-carboxylate

This compound is a specific derivative that holds considerable interest for researchers in organic synthesis and medicinal chemistry. chemimpex.com Its primary value lies in its role as a key synthetic intermediate. chemicalbook.comchemicalbook.com The molecule's structure, featuring an indole core with a nitro group at the 5-position and an ethyl carboxylate at the 2-position, makes it a versatile building block for creating more elaborate pharmaceutical agents. chemimpex.com

Specifically, this compound is used as a reagent in the synthesis of indol-2-yl ethanones, which are being explored as novel inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO). chemicalbook.comchemicalbook.com It also serves as a crucial precursor in the synthesis of Delavirdine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. chemicalbook.comchemicalbook.com The presence of the electron-withdrawing nitro group and the reactive ester functionality allows for a wide range of chemical transformations, enabling the development of new drug candidates, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research. chemimpex.comnih.govnih.gov The compound's utility in constructing targeted therapeutic agents makes it a subject of ongoing scientific investigation. chemimpex.comnih.gov

Chemical and Physical Properties

The properties of this compound are well-documented, providing essential information for its use in research and synthesis.

| Property | Value | Source |

| CAS Number | 16732-57-3 | chemimpex.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₀N₂O₄ | chemicalbook.comnih.gov |

| Molecular Weight | 234.21 g/mol | chemimpex.comchemicalbook.com |

| Appearance | Orange-yellow to light grey powder | chemimpex.com |

| Melting Point | 220-225 °C | thermofisher.com |

| Purity | ≥95-98% | chemimpex.comthermofisher.com |

| Synonyms | 5-Nitroindole-2-carboxylic acid ethyl ester | chemimpex.com |

Synthesis and Applications

This compound is typically synthesized through a multi-step process. One common method involves the condensation reaction between p-nitrophenylhydrazine hydrochloride and ethyl pyruvate (B1213749) to form a hydrazone. google.com This intermediate then undergoes a Fischer indole cyclization reaction, often catalyzed by polyphosphoric acid, to yield the final product. google.com

The primary applications of this compound are in the realm of pharmaceutical development and biological research.

| Application Area | Description | Key Findings | Source |

| Pharmaceutical Synthesis | Serves as a key intermediate in synthesizing various pharmaceutical agents. | A crucial building block for Delavirdine (an HIV reverse transcriptase inhibitor) and for indol-2-yl ethanones (IDO inhibitors). | chemimpex.comchemicalbook.comchemicalbook.com |

| Anticancer Research | Used in the development of novel anticancer agents. | Substituted 5-nitroindole (B16589) scaffolds have been shown to bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells. | nih.govnih.gov |

| Antimicrobial Research | Investigated for creating new antimicrobial compounds. | The 5-nitroindole scaffold is a promising lead structure for developing inhibitors of the NorA efflux pump in S. aureus, potentially reversing antibiotic resistance. | nih.gov |

| Enzyme Inhibition | A scaffold for designing inhibitors of key enzymes. | Derivatives are developed as inhibitors for HIV-1 integrase and dual inhibitors for IDO1/TDO, which are relevant in antiviral and cancer immunotherapy. | mdpi.comsci-hub.senih.gov |

| Organic Synthesis | Utilized for creating complex organic molecules due to its reactive functional groups. | The nitro and ester groups allow for diverse chemical transformations, expanding its utility in drug discovery. | chemimpex.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)10-6-7-5-8(13(15)16)3-4-9(7)12-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFJMQCNICEPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299657 | |

| Record name | ethyl 5-nitroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-57-3 | |

| Record name | 16732-57-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 5-nitroindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-nitro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization of Ethyl 5 Nitroindole 2 Carboxylate

Functional Group Interconversions of the Nitro Group

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group on the indole (B1671886) ring to an amino group is a fundamental transformation, yielding ethyl 5-aminoindole-2-carboxylate. This conversion is significant as it introduces a nucleophilic amino group, opening avenues for further derivatization.

Various reducing agents can accomplish this transformation. Catalytic hydrogenation is a common and effective method. For instance, using palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source like ammonium (B1175870) formate (B1220265) can achieve a quantitative yield of the amino compound. chemicalbook.com A study reported the complete conversion of ethyl 5-nitroindole-2-carboxylate to ethyl 5-amino-1H-indole-2-carboxylate using 5% palladium on carbon and ammonium formate in ethanol, with the reaction completing in 30 minutes at reflux. chemicalbook.com

Other metal-based reducing systems are also employed. Reagents such as iron, tin, or zinc in an acidic medium are effective for reducing aromatic nitro groups to amines. masterorganicchemistry.com For example, the use of tin(II) chloride or zinc powder with hydrazine (B178648) glyoxylate (B1226380) can selectively reduce aromatic nitro compounds. niscpr.res.in While these methods are generally applicable, the choice of reagent can be crucial to avoid unwanted side reactions, especially when other reducible functional groups are present. masterorganicchemistry.comniscpr.res.in

| Reagent/Catalyst | Solvent | Conditions | Product | Yield (%) |

| 5% Palladium on carbon, Ammonium formate | Ethanol | Reflux, 30 min | Ethyl 5-amino-1H-indole-2-carboxylate | 100 |

| Zinc powder, Hydrazine glyoxylate | Chloroform or Diethyl ether | Room Temperature | Aromatic amines | Good |

| Iron | Acidic Medium | Reflux | Aromatic amines | - |

| Tin(II) chloride | - | - | Aromatic amines | - |

Modifications at the Ester Moiety

The ethyl ester group of this compound can undergo several transformations to produce a variety of derivatives.

Hydrolysis to the Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-nitroindole-2-carboxylic acid. This reaction is typically carried out under basic conditions, followed by acidification. For instance, alkaline hydrolysis using a base like potassium hydroxide (B78521), followed by treatment with hydrochloric acid, can yield the carboxylic acid. google.commdpi.com This transformation is a key step in the synthesis of certain compounds where the carboxylic acid functionality is required for subsequent reactions or as the final product. google.com

Transesterification Reactions

Transesterification involves the reaction of the ethyl ester with another alcohol to form a different ester. For example, reacting ethyl indol-2-carboxylate with methanol (B129727) in the presence of a base like sodium methoxide (B1231860) results in the formation of methyl indol-2-carboxylate. mdpi.com This reaction provides a method to modify the ester group, which can influence the compound's physical and biological properties.

Hydrazinolysis to Carbohydrazides

The reaction of this compound with hydrazine hydrate (B1144303) leads to the formation of the corresponding carbohydrazide. This process, known as hydrazinolysis, replaces the ethoxy group of the ester with a hydrazinyl group (-NHNH2). mdpi.com The resulting indol-2-carbohydrazide is a versatile intermediate that can be further reacted with aldehydes and ketones to form hydrazones, which are of interest in medicinal chemistry. mdpi.com

Electrophilic Substitution and Functionalization of the Indole Ring

The indole ring of this compound is susceptible to electrophilic substitution. The electron-withdrawing nature of the nitro group at the 5-position and the carboxylate group at the 2-position influences the position of substitution.

A notable example is the Vilsmeier-Haack reaction, which introduces a formyl group onto the indole ring. Due to the deactivating effect of the existing substituents, the formylation occurs at the C3 position. nih.gov In one study, ethyl 5-nitro-1H-indole-2-carboxylate was treated with phosphorus oxychloride and dimethylformamide (DMF) to yield ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate in a high yield of 95%. nih.gov This formyl group can then be further modified, for example, by reduction to a hydroxymethyl group. nih.gov

| Reaction | Reagents | Position of Substitution | Product | Yield (%) |

| Vilsmeier-Haack Formylation | Phosphorus oxychloride, DMF | C3 | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | 95 |

Introduction of Formyl Group at C3 Position via Vilsmeier-Haack reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the case of indole derivatives, this reaction typically occurs at the C3 position, which is highly activated for electrophilic attack. For Ethyl 5-nitro-1H-indole-2-carboxylate, the C3 position remains the most nucleophilic site on the indole core, despite the deactivating effect of the nitro and carboxylate groups.

Detailed research has demonstrated the successful formylation of Ethyl 5-nitro-1H-indole-2-carboxylate at the C3 position to yield Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate. bldpharm.com The reaction is typically carried out using a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). bldpharm.comnih.gov

In a typical procedure, phosphorus oxychloride is added dropwise to a solution of Ethyl 5-nitro-1H-indole-2-carboxylate in DMF. bldpharm.com The mixture is stirred at room temperature and may be heated to ensure the completion of the reaction. bldpharm.com The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich C3 position of the indole. nih.gov Subsequent hydrolysis of the resulting iminium ion intermediate during aqueous workup furnishes the desired aldehyde. nih.gov This transformation is highly efficient, with reported yields as high as 95%. bldpharm.com The resulting product, Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate, is a valuable intermediate for further functionalization. bldpharm.com

Table 1: Vilsmeier-Haack Reaction of this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl 5-nitro-1H-indole-2-carboxylate | POCl₃, DMF | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | 95% | bldpharm.com |

Alkylation of the Indole Nitrogen (N-alkylation)

The nitrogen atom of the indole ring is nucleophilic and can be alkylated under appropriate basic conditions. This N-alkylation is a crucial transformation for introducing a variety of substituents, which can significantly modulate the biological activity and physical properties of the resulting indole derivatives.

The N-alkylation of the related compound, ethyl indole-2-carboxylate (B1230498), has been successfully achieved using a base and an alkylating agent. mdpi.com A common and effective method involves the use of aqueous potassium hydroxide (KOH) in acetone (B3395972). mdpi.com In this procedure, the base deprotonates the indole nitrogen to form a more nucleophilic indolide anion, which then reacts with an alkylating agent, such as an alkyl halide (e.g., allyl bromide or benzyl (B1604629) bromide), to yield the N-alkylated product. mdpi.com

It is important to select the reaction conditions carefully, as side reactions can occur. For instance, using sodium methoxide (NaOMe) in methanol as the base can lead to transesterification of the ethyl ester to a methyl ester, rather than the desired N-alkylation. mdpi.com However, using aqueous KOH in acetone has been shown to provide the N-alkylated esters in excellent yields. mdpi.com By adjusting the amount of base and the reaction time, the reaction can be controlled to favor the formation of the N-alkylated ester or to proceed directly to the N-alkylated carboxylic acid via saponification. mdpi.com While this specific methodology has been detailed for ethyl indole-2-carboxylate, the principles are directly applicable to its 5-nitro derivative.

Table 2: N-Alkylation of Ethyl Indole-2-carboxylate

| Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|

| Allyl bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |

| Benzyl bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |

Synthesis of Complex Polyfunctional Indole Derivative Systems

This compound serves as a valuable starting material for the synthesis of complex, polyfunctional indole derivatives, many of which exhibit significant biological activity. Its utility as a synthetic intermediate is well-documented in medicinal chemistry for the development of novel therapeutic agents. chemicalbook.comchemimpex.comnih.gov

The compound is a known precursor in the synthesis of Delavirdine, a bisheteroarylpiperazine (BHAP) derivative that functions as a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. chemicalbook.com It is also employed as a reagent in the creation of indol-2-yl ethanones, which have been investigated as novel inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. chemicalbook.com

The transformations described previously, such as C3-formylation and N-alkylation, are key steps in building more elaborate structures. The formyl group introduced at the C3 position can be further modified, for example, by reduction to a hydroxymethyl group, which can then participate in a variety of subsequent reactions. bldpharm.com The nitro group at the C5 position is also a versatile functional handle. It can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further derivatization, opening pathways to a wide array of substituted indole systems. Research into 5-nitroindole (B16589) scaffolds has led to the development of complex molecules designed to bind to G-quadruplex DNA structures in the promoter region of oncogenes like c-Myc, demonstrating potent anticancer activity. nih.gov The ability to functionalize the indole at the C2, C3, N1, and C5 positions makes this compound a cornerstone for creating diverse and complex polyfunctional indole derivatives for pharmaceutical and biological research. chemimpex.comnih.gov

Medicinal Chemistry Applications of Ethyl 5 Nitroindole 2 Carboxylate and Its Analogues

Development of Pharmaceutical Agents and Drug Candidates

Ethyl 5-nitroindole-2-carboxylate is widely recognized as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.comchemicalbook.com Its chemical versatility allows for the creation of a diverse library of derivatives, which is a fundamental aspect of drug discovery and development. chemimpex.com Researchers utilize this compound to create more complex organic molecules and to investigate the mechanisms of action of nitroindole derivatives, which can lead to the discovery of new therapeutic targets. chemimpex.com For instance, it is used as a reagent in the synthesis of indol-2-yl ethanones, which are being studied as novel inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response and cancer. chemicalbook.comchemicalbook.com It also serves as a synthetic intermediate for Delavirdine, a reverse transcriptase inhibitor used in antiviral therapy. chemicalbook.comchemicalbook.com

Anti-inflammatory and Analgesic Drug Development

The indole (B1671886) scaffold is a core component of many compounds with anti-inflammatory and analgesic properties. This compound and its analogues are actively researched for their potential in developing new drugs to treat inflammation and pain. chemimpex.comchemimpex.com The design of multi-target drugs is a promising strategy in this field, and indole-based compounds have shown potential as dual inhibitors of key inflammatory enzymes like 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). nih.govnih.gov

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) built upon an indole core structure. nih.govnih.gov Research in this area involves the synthesis of new Indomethacin analogues to improve efficacy and selectivity. nih.gov Synthetic strategies often involve a Fischer indolization step to create the central indole ring, which can then be modified. nih.gov For example, analogues have been developed that retain the core indole structure but feature different substitutions to target specific enzymes involved in inflammation, such as aldo-keto reductase family 1 member C3 (AKR1C3), which is relevant in certain types of cancer. nih.gov

| Compound | AKR1C3 IC50 (nM) | AKR1C2 IC50 (µM) | Selectivity (AKR1C2/AKR1C3) |

|---|---|---|---|

| Indomethacin | 100 | >30 | >300 |

| 2'-des-methyl-indomethacin (20) | 960 | 100 | 100 |

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of most NSAIDs. nih.govnih.gov These enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov While COX-1 has important housekeeping functions, such as protecting the stomach lining, COX-2 is primarily induced during inflammatory processes. nih.govclevelandclinic.org Therefore, the development of selective COX-2 inhibitors is a major goal in medicinal chemistry to create anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govclevelandclinic.org The indole scaffold, present in this compound, is a key feature in several COX inhibitors. nih.gov Research focuses on modifying the indole structure to achieve high potency and selectivity for COX-2 over COX-1. nih.gov

Anti-cancer and Anti-tumor Agent Research

The indole nucleus is a prominent heterocyclic structure found in numerous compounds with significant anti-cancer properties. nih.gov Derivatives of 5-nitroindole (B16589), in particular, have been found to exhibit a broad spectrum of anti-cancer activities against various cancer cell lines. semanticscholar.org this compound serves as a starting point for the synthesis of novel anti-cancer agents. chemimpex.comchemimpex.com One modern approach involves designing substituted 5-nitroindole scaffolds that can bind to and stabilize G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes like c-Myc. semanticscholar.orgnih.gov Stabilization of these structures can lead to the downregulation of the oncogene's expression, inducing cell-cycle arrest and inhibiting cancer cell proliferation. semanticscholar.orgnih.gov

| Compound | IC50 (µM) |

|---|---|

| Compound 5 | 5.08 ± 0.91 |

| Compound 7 | 5.89 ± 0.73 |

Duocarmycin and CC-1065 are natural products that represent a class of exceptionally potent antitumor agents. nih.govadcreview.com Their biological activity stems from their ability to selectively bind to the minor groove of DNA and subsequently alkylate it, which ultimately leads to cell death. adcreview.comresearchgate.net These molecules are characterized by a DNA alkylating subunit, often a cyclopropa[c]pyrrolo[3,2-e]indole (CPI) moiety, and a DNA binding subunit. researchgate.net The indole core is fundamental to their structure and function. However, the high cytotoxicity of the natural products has limited their clinical use. adcreview.comresearchgate.net Consequently, extensive research has focused on synthesizing analogues with improved therapeutic profiles. nih.govresearchgate.net this compound can serve as a precursor for the indole-containing segments of these complex analogues.

The synthesis of Duocarmycin and CC-1065 analogues is a complex process that involves the careful construction of the key alkylating subunit. nih.govnih.gov This subunit is responsible for the covalent modification of DNA. Research has explored creating prodrugs of these potent agents, where the active alkylating portion is masked and only released under specific conditions, such as the hypoxic (low oxygen) environment often found in tumors. nih.gov For example, N-acyl O-amino phenol (B47542) derivatives of CBI (a simplified CPI alkylating subunit) have been developed. nih.gov These prodrugs are designed to be stable in general circulation but are activated by reducing agents more prevalent in the tumor microenvironment, thereby releasing the highly cytotoxic free drug in a targeted manner. nih.gov The design principles for these subunits often focus on balancing chemical reactivity and stability to optimize cytotoxic potency. nih.gov

Duocarmycin and CC-1065 Analogues

Design of Antibody-Drug Conjugates (ADCs) with Indole-2-carboxylate (B1230498) Payloads

Antibody-drug conjugates (ADCs) represent a targeted therapeutic approach, combining the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload. While specific research on this compound as an ADC payload is not extensively documented in publicly available literature, the broader class of indole derivatives is of significant interest in this field. The indole scaffold is a key component of several potent cytotoxic agents.

The design of an effective ADC hinges on the careful selection of the antibody, the linker, and the payload. The payload's high potency is a critical factor, and indole-containing compounds, known for their diverse biological activities, are explored for this purpose. For instance, some indole derivatives function as microtubule-targeting agents, a common mechanism of action for ADC payloads. The development of dual-payload ADCs, which can deliver two different cytotoxic agents to the same tumor cell, is an emerging strategy to overcome drug resistance. nih.gov In this context, the versatility of the indole scaffold allows for the synthesis of a wide array of derivatives with distinct mechanisms of action, making them attractive candidates for inclusion in such advanced therapeutic strategies. nih.gov

Cytotoxicity Studies in Tumor Cell Lines

Derivatives of 5-nitroindole have demonstrated significant cytotoxic effects against various human tumor cell lines. In one study, a series of 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones were synthesized and evaluated for their anticancer activity. nih.gov One of the most active compounds, 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, showed marked effects against a non-small cell lung cancer cell line (HOP-62) with a log(10)GI(50) value of less than -8.00, and against leukemia cell lines HL-60(TB) and MOLT-4 with log(10)GI(50) values of -6.30 and -6.18, respectively. nih.gov

Another study focused on pyrrolidine-substituted 5-nitroindole derivatives as binders of c-Myc G-quadruplex DNA, a structure implicated in cancer development. nih.gov These compounds were found to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells. nih.gov Two of the synthesized compounds exhibited the most potent inhibition of cell proliferation in HeLa cells, with IC50 values of 5.08 µM and 5.89 µM. nih.gov These findings highlight the potential of the 5-nitroindole scaffold as a basis for the development of novel anticancer agents.

Table 1: Cytotoxicity of 5-Nitroindole Derivatives

| Compound | Cell Line | Activity | Value | Reference |

|---|---|---|---|---|

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung cancer) | log(10)GI(50) | < -8.00 | nih.gov |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HL-60(TB) (Leukemia) | log(10)GI(50) | -6.30 | nih.gov |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | MOLT-4 (Leukemia) | log(10)GI(50) | -6.18 | nih.gov |

| 5-nitroindole derivative 5 | HeLa (Cervical cancer) | IC50 | 5.08 µM | nih.gov |

| 5-nitroindole derivative 7 | HeLa (Cervical cancer) | IC50 | 5.89 µM | nih.gov |

Antiviral Activity, including HIV-1 Integrase Inhibition

The indole-2-carboxylate scaffold has been identified as a promising starting point for the development of antiviral agents, particularly inhibitors of HIV-1 integrase. This viral enzyme is a critical target for antiretroviral therapy as it has no human counterpart. mdpi.comnih.gov

Research has shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer step of HIV-1 integrase. mdpi.comnih.gov The indole core and the carboxyl group at the C2 position are believed to chelate the two Mg2+ ions within the active site of the enzyme. mdpi.comnih.gov Structural optimization of these derivatives has led to compounds with significantly increased inhibitory effects, with one derivative demonstrating an IC50 value of 0.13 µM. mdpi.comnih.gov Furthermore, a series of indole-based allosteric HIV-1 integrase inhibitors have been developed, with the most potent compound showing good activity in a LEDGF/p75 dependent integration assay (IC50 = 4.5 µM). nih.govresearchgate.net

Beyond HIV, indole-2-carboxylate derivatives have exhibited broad-spectrum antiviral activities. nih.govnih.gov Studies have shown their potential against various viruses, including influenza A and Coxsackie B3 virus. nih.govnih.gov One compound, in particular, displayed potent inhibitory activity against influenza A with an IC50 of 7.53 µmol/L. nih.gov this compound itself is a known synthetic intermediate in the preparation of Delavirdine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. chemicalbook.com

Research in Neurodegenerative Diseases

The indole scaffold is a key feature in many compounds being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease. chemimpex.com Research in this area often focuses on developing multifunctional agents that can target various aspects of the disease's pathology, such as oxidative stress, amyloid-β plaque formation, and cholinergic dysfunction. nih.gov

A series of indole derivatives has been designed and synthesized to act as multifunctional agents for Alzheimer's disease. These compounds often incorporate a propargylamine (B41283) moiety, known for its neuroprotective and monoamine oxidase (MAO) inhibitory properties, along with a cholinesterase (ChE) inhibiting group. nih.gov The aim is to enhance cholinergic transmission and provide neuroprotection, addressing multiple facets of the disease. While direct studies on this compound in neurodegenerative disease models are not widely reported, its structural features suggest it could serve as a valuable starting point for the design of new therapeutic candidates in this field. chemimpex.com

Antimicrobial and Antitubercular Activities

The 5-nitro group is a common feature in a number of antimicrobial agents, and its incorporation into the indole scaffold has yielded compounds with promising activity. nih.gov Specifically, 5-nitrofuran-triazole conjugates have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov One of the most potent compounds in this series exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/ml. nih.gov

Furthermore, various indole derivatives have been investigated for their broader antimicrobial properties. For instance, some 5-nitro-1H-indole derivatives have been identified as bacterial NorA efflux pump inhibitors, which could help in overcoming drug resistance in bacteria. researchgate.net Another study reported the synthesis of 5-nitrofuran-based 1,2,3-triazoles that showed promising inhibition against both Gram-positive and Gram-negative bacterial strains, with some compounds having an MIC of 1.17 μg/ml. nih.gov

Antidiabetic and Antimalarial Applications

Indole derivatives have emerged as a promising class of compounds in the search for new antidiabetic and antimalarial agents.

In the context of diabetes, research has focused on the development of indole derivatives as α-glucosidase inhibitors. nih.gov One study reported a series of indole derivatives containing a thiazolidine-2,4-dione moiety that all showed potent α-glucosidase inhibitory activity, with IC50 values ranging from 2.35 to 24.36 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 575.02 µM). nih.gov Another study on hybrid indole-oxadiazole linked thiazolidinone derivatives also identified compounds with notable inhibitory activity against both alpha-amylase and alpha-glucosidase. mdpi.com

For malaria, various indole-based compounds have been investigated for their anti-plasmodial activity. nih.gov A series of 1,2,4-triazino[5,6b]indole derivatives with a trifluoromethyl group at position 6 showed increased in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Additionally, synthetic derivatives of 1-(heteroaryl)-2-((5-nitroheteroaryl)methylene) hydrazine (B178648) have shown promise, inhibiting the erythrocytic stages of both CQ-sensitive and resistant P. falciparum strains. researchgate.net

Antioxidant Activity

The indole nucleus is a core component of melatonin (B1676174), a well-known antioxidant. This has spurred research into the antioxidant properties of other indole derivatives. nih.gov Studies have shown that the indole structure can influence antioxidant efficacy in biological systems. nih.gov

One study investigated the antioxidant activity of 14 melatonin-based analogue indole amino acid derivatives. nih.gov The results indicated that these new derivatives had similar activities to melatonin in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay and even more potent activities in a lipid peroxidation inhibition assay. nih.gov Another study on indolinic nitroxides, which are structurally related to indoles, demonstrated their efficiency as antioxidants in protecting both lipids and proteins from peroxidation. nih.gov These findings suggest that the 5-nitroindole-2-carboxylate scaffold could be a valuable template for developing novel antioxidants.

Structure-Activity Relationship (SAR) Studies of Derivatives.echemi.comnih.gov

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for refining lead compounds into potent drug candidates. For derivatives of this compound, these studies have been pivotal in identifying the chemical features essential for their biological effects, which span anticancer, antiviral, and anti-inflammatory activities. chemimpex.comnih.gov

Impact of Substituents on Biological Activity.echemi.comnih.gov

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole core and its associated side chains. researchgate.net The presence of the nitro group (NO₂) at the C5 position is a particularly crucial feature. As a potent electron-withdrawing group, the NO₂ moiety can significantly influence the molecule's interaction with biological targets. mdpi.com Research has shown that replacing the 5-nitro group with other substituents, such as cyano, bromo, or chloro, can lead to a tenfold decrease in antitubercular activity, underscoring its importance. mdpi.com

In the context of anticancer applications targeting c-Myc G-quadruplex (G4) DNA, SAR studies on 5-nitroindole scaffolds have yielded critical insights. nih.govnih.gov Key findings indicate that:

The 5-Nitro Group: The presence of a nitro group at the fifth position of the indole core is considered critical for binding to G4 DNA. nih.gov

N-Indole Substitution: Protecting the indole nitrogen at the first position plays a significant role in enhancing G4 binding affinity. nih.gov

Side Chain Modifications: Alterations to the side chains attached to the indole scaffold allow for the modulation of the molecule's flexible elements, which is crucial for optimizing interaction with the target. nih.govnih.gov

Further studies on indole-2-carboxamide derivatives as antiproliferative agents have expanded on these principles. A series of 5-substituted-3-ethylindole-2-carboxamides demonstrated that substituents at the 5-position significantly influence efficacy against various cancer cell lines. rsc.org For instance, compounds with specific substitutions showed potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase-2 (CDK2). rsc.org

The following table summarizes the antiproliferative activity of selected 5-nitroindole and indole-2-carboxamide derivatives, illustrating the impact of substituents.

| Compound ID | Modifications from Core Scaffold | Target/Cell Line | Activity (IC₅₀/GI₅₀) |

| Compound 5 | Pyrrolidine-substituted 5-nitroindole | HeLa Cells | IC₅₀: 5.08 µM nih.gov |

| Compound 7 | Pyrrolidine-substituted 5-nitroindole | HeLa Cells | IC₅₀: 5.89 µM nih.gov |

| Compound Va | Indole-2-carboxamide, R₁=H, R₂=Cl | MCF-7 | GI₅₀: 26 nM nih.gov |

| Compound Vb | Indole-2-carboxamide, R₁=CH₃, R₂=Cl | MCF-7 | GI₅₀: 59 nM nih.gov |

| Compound 5g | 5-substituted-indole-2-carboxamide | EGFR/CDK2 | GI₅₀: 55 nM rsc.org |

| Compound 5j | 5-substituted-indole-2-carboxamide | EGFR/CDK2 | GI₅₀: 37 nM rsc.org |

Similarly, research into indole derivatives as CysLT1 antagonists for asthma treatment showed that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net This work also highlighted the importance of substituent placement, with position 4 on the indole ring being the least favorable for activity, while a methoxy (B1213986) group at position 7 was most favorable. researchgate.net Shifting the carboxamide moiety on the indole ring from position 2 to position 3 has also been shown to reduce anti-HIV-1 activity, reinforcing the importance of the core scaffold's arrangement. nih.gov

Binding Mode Analysis in Target Interactions.echemi.com

Understanding how a molecule binds to its target is crucial for rational drug design. For derivatives of this compound, various techniques have elucidated their binding modes.

In the case of 5-nitroindole derivatives targeting the c-Myc G-quadruplex, Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental. nih.govnih.gov These studies revealed that the compounds interact with the terminal G-quartets at both the 5' and 3' ends of the G4 DNA structure. nih.govnih.gov The binding stoichiometry was determined to be 2:1, meaning two molecules of the compound bind to one molecule of the c-Myc G-quadruplex DNA. This interaction stabilizes the G4 structure, leading to the downregulation of c-Myc expression and subsequent cell-cycle arrest in cancer cells. nih.govnih.gov

For indole-2-carboxamide derivatives that function as kinase inhibitors, in silico molecular docking studies have provided detailed insights into their binding modes within the ATP-binding sites of enzymes like EGFR, BRAFV600E, and VEGFR-2. nih.gov These computational models show that the indole scaffold acts as a hinge-binder, forming critical hydrogen bonds with key amino acid residues in the kinase domain. For example, potent derivatives form hydrogen bonds with the backbone of Met793 in the hinge region of EGFR, similar to the binding mode of the known inhibitor erlotinib. nih.gov The substituents on the indole ring project into different pockets of the active site, and their specific interactions determine the compound's potency and selectivity. nih.gov

Mechanistic Investigations of Reactions Involving Ethyl 5 Nitroindole 2 Carboxylate

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of Ethyl 5-nitroindole-2-carboxylate itself, as well as its subsequent chemical modifications, involves several key reaction mechanisms that have been the subject of investigation.

A primary route to the core indole (B1671886) structure of this compound is the Fischer indole synthesis. wikipedia.orgbyjus.comthermofisher.com This acid-catalyzed reaction involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by a libretexts.orglibretexts.org-sigmatropic rearrangement. In the case of this compound, the synthesis typically starts with p-nitrophenylhydrazine and ethyl pyruvate (B1213749). google.com The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

Formation of Phenylhydrazone: The initial step is the acid-catalyzed condensation of p-nitrophenylhydrazine with ethyl pyruvate to form the corresponding phenylhydrazone.

Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to the more reactive ene-hydrazine intermediate.

libretexts.orglibretexts.org-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted libretexts.orglibretexts.org-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.

Cyclization and Aromatization: The di-imine intermediate then cyclizes and, after the elimination of an ammonia (B1221849) molecule and subsequent deprotonation, yields the aromatic indole ring. wikipedia.orgbyjus.com

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine (B124118) is incorporated into the indole ring. wikipedia.org For unsymmetrical ketones, the regioselectivity of the cyclization can be influenced by the acidity of the medium and steric factors. thermofisher.com

Another important reaction involving this compound is the functionalization of the indole nitrogen. The N-alkylation of indoles typically proceeds via an SN2 mechanism. thermofisher.com The indole nitrogen, while not strongly basic, can be deprotonated by a sufficiently strong base, such as sodium hydride, to form a nucleophilic indolide anion. This anion then readily attacks an alkyl halide to form the N-alkylated product. The presence of the electron-withdrawing nitro and carboxylate groups in this compound would be expected to increase the acidity of the N-H bond, facilitating deprotonation.

Recent studies have also explored the N-alkylation of 3-nitroindoles with para-quinone methides, a reaction that proceeds through an aza-1,6-Michael addition. nih.gov This reaction is facilitated by a base and involves the transfer of a protecting group from the indole nitrogen to the oxygen of the quinone methide, generating a nucleophilic 3-nitroindole anion that then attacks the quinone methide. nih.gov These findings suggest that the electron-withdrawing nitro group at the 3-position is crucial for this reactivity. nih.gov

Catalytic Cycle Analysis in Metal-Catalyzed Transformations

This compound and its derivatives are valuable substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The mechanisms of these reactions are typically described by catalytic cycles involving the metal catalyst, most commonly palladium.

The Heck reaction , which couples an aryl or vinyl halide with an alkene, is a prominent example. libretexts.orgyoutube.com The generally accepted catalytic cycle for the Heck reaction involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (e.g., a halogenated derivative of this compound) to form a Pd(II) intermediate.

Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond. This step is typically stereoselective, occurring in a syn manner. libretexts.org

β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the coupled alkene product and a palladium-hydride species.

Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide, is another widely used transformation. The catalytic cycle for the Suzuki reaction shares similarities with the Heck reaction:

Oxidative Addition: A Pd(0) catalyst reacts with the organic halide to form a Pd(II) species.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, a step that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product and regenerate the Pd(0) catalyst.

The reduction of the nitro group in 5-nitroindoles to an amino group is another important transformation that can be achieved using metal catalysis. Studies on the iron-catalyzed reduction of nitro compounds have provided mechanistic insights. researchgate.net These investigations, which included kinetic studies, electron paramagnetic resonance (EPR), and mass spectrometry, point to the presence of a nitroso intermediate and the generation of an iron hydride as a key catalytic intermediate. researchgate.net

Stereochemical Aspects of Derivatization

The introduction of chirality into molecules derived from this compound is of significant interest, particularly in the context of medicinal chemistry. While specific studies on the stereoselective derivatization of this compound are not extensively documented in the reviewed literature, general principles of stereoselective synthesis can be applied.

For instance, in reactions involving the creation of a new stereocenter, the use of chiral catalysts or auxiliaries can induce facial selectivity in the approach of a reagent to the prochiral substrate. In the context of N-alkylation, if the alkylating agent contains a chiral center, the reaction can lead to the formation of diastereomers. The diastereoselectivity of such reactions would depend on the steric and electronic interactions in the transition state.

Analytical and Spectroscopic Characterization in Research

Utilization of NMR Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of ethyl 5-nitroindole-2-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a study detailing the synthesis of indole-2-carboxylic acid derivatives, the ¹H NMR spectrum of this compound was recorded in DMSO-d₆ at 400 MHz. nih.gov The resulting spectrum displayed characteristic signals that correspond to the different protons in the molecule. nih.gov For instance, a singlet at 12.63 ppm is attributed to the indole (B1671886) NH proton. A singlet at 8.73 ppm and a doublet at 8.14 ppm (J = 8.8 Hz) are indicative of the protons on the aromatic ring, while another doublet at 7.61 ppm (J = 9.2 Hz) and a singlet at 7.44 ppm further confirm the aromatic structure. The ethyl ester group is evidenced by a quartet at 4.38 ppm (J = 7.2 Hz) for the methylene (B1212753) protons and a triplet at 1.36 ppm (J = 6.8 Hz) for the methyl protons. nih.gov

The ¹³C NMR spectrum, recorded at 100 MHz in the same solvent, further substantiates the structure. Key signals include the carbonyl carbon of the ester at 160.61 ppm and aromatic carbons appearing between 110.09 and 141.46 ppm. The ethyl group carbons are observed at 61.00 ppm (CH₂) and 14.19 ppm (CH₃). nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 12.63 | s | - | NH |

| 8.73 | s | - | Ar-H |

| 8.14 | d | 8.8 | Ar-H |

| 7.61 | d | 9.2 | Ar-H |

| 7.44 | s | - | Ar-H |

| 4.38 | q | 7.2 | -OCH₂CH₃ |

| 1.36 | t | 6.8 | -OCH₂CH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 160.61 | C=O |

| 141.46 | Ar-C |

| 139.98 | Ar-C |

| 130.83 | Ar-C |

| 125.90 | Ar-C |

| 119.65 | Ar-C |

| 119.37 | Ar-C |

| 113.18 | Ar-C |

| 110.09 | Ar-C |

| 61.00 | -OCH₂CH₃ |

| 14.19 | -OCH₂CH₃ |

Solvent: DMSO-d₆, Frequency: 100 MHz

Mass Spectrometry (MS) Applications, including HRMS

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

In one study, Electrospray Ionization (ESI) HRMS was used to analyze the compound. The calculated mass for the deprotonated molecule [M-H]⁻ (C₁₁H₉N₂O₄) was 233.0641, and the experimentally found mass was 233.0559, showing excellent agreement. nih.govrsc.org This data unequivocally confirms the elemental composition of the synthesized molecule.

Predicted collision cross-section (CCS) values have also been calculated for various adducts of ethyl 5-nitro-1H-indole-2-carboxylate, which can be useful for identification in complex mixtures. uni.lu For example, the predicted CCS for the [M+H]⁺ adduct is 147.6 Ų. uni.lu

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is frequently utilized to confirm the purity and identity of synthesized compounds like this compound. While specific LC-MS data for this compound is not detailed in the provided search results, its application is a standard practice in synthetic and medicinal chemistry to ensure the correct product has been formed and to assess its purity in a single analysis. synblock.combldpharm.com

Purity Assessment Techniques, e.g., HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Several suppliers and research articles report purity levels determined by HPLC. For instance, a purity of >96% was reported in a study where the compound had a retention time (RT) of 12.43 minutes. nih.govrsc.org Other commercial sources specify purities of 98% or greater as determined by HPLC. aksci.comchemimpex.com This technique is essential for quality control, ensuring that the compound meets the required standards for subsequent use in research and development. google.com

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Routes for Enhanced Yields and Purity

Another established synthetic pathway is the Hemetsberger–Knittel indole (B1671886) synthesis. This method involves the Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl 2-azidoacetate, followed by thermolysis and electrophilic cyclization to produce the indole-2-carboxylate (B1230498). acs.org Optimization of reaction conditions, such as temperature and reactant stoichiometry, is crucial for achieving high yields. acs.org The goal is to develop more streamlined and environmentally friendly processes that can be scaled up for industrial applications.

Design and Synthesis of New Analogues with Tailored Biological Activity

The core structure of ethyl 5-nitroindole-2-carboxylate provides a versatile scaffold for the creation of new and potent therapeutic agents. chemimpex.com By modifying its functional groups, scientists can design analogues with specific biological activities. chemimpex.com This tailored approach is particularly promising in the development of novel drugs for a range of diseases.

For instance, this compound is a key intermediate in the synthesis of indol-2-yl ethanones, which act as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer. chemicalbook.comchemicalbook.com It is also a precursor in the synthesis of Delavirdine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. chemicalbook.comchemicalbook.com Furthermore, research has shown that derivatives of 5-nitroindole (B16589) can be developed into potent antineoplastic agents. nih.gov A study focused on 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov

The indole-2-carboxylate structure has also been identified as a promising scaffold for developing new inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to carbapenem (B1253116) antibiotics. researchgate.net Additionally, derivatives of indole-2-carboxylic acid are being investigated as novel HIV-1 integrase strand transfer inhibitors. nih.govnih.gov

In-depth Mechanistic Studies of Biological Interactions

Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for drug development. Researchers are conducting in-depth mechanistic studies to elucidate these interactions. For example, studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors have shown that the indole core and the C2 carboxyl group can chelate with magnesium ions in the active site of the enzyme. nih.gov

These investigations often involve a combination of experimental techniques and computational modeling to identify the specific binding modes and the key structural features responsible for biological activity. This knowledge is invaluable for the rational design of more potent and selective drug candidates.

Development of Targeted Drug Delivery Systems Utilizing Indole-2-carboxylate Scaffolds

The indole-2-carboxylate framework is being explored for its potential in creating targeted drug delivery systems. The unique properties of this scaffold can be leveraged to design molecules that can selectively deliver therapeutic agents to specific cells or tissues, thereby enhancing efficacy and minimizing side effects.

Application in Chemical Biology Tools and Probes

Beyond its direct therapeutic applications, this compound and its derivatives are valuable tools in chemical biology. These compounds can be used as probes to study biological processes and to identify new therapeutic targets. chemimpex.com For example, their ability to interact with specific enzymes and receptors makes them useful for mapping biological pathways and understanding disease mechanisms. chemimpex.com The 7-nitroindole (B1294693) nucleoside, a related compound, has been used as a photochemical precursor to study oxidative DNA damage. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-nitroindole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a multi-step pathway. For example, indole derivatives are often functionalized at the 5-position through nitration after esterification. A common approach involves:

Esterification : Reacting indole-2-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form ethyl indole-2-carboxylate.

Nitration : Introducing a nitro group at the 5-position using nitric acid and sulfuric acid. The nitration regioselectivity is influenced by the electron-withdrawing ester group at position 2, directing substitution to position 5 .

- Key Variables : Temperature control during nitration (e.g., 0–5°C to avoid over-nitration) and stoichiometric ratios of nitrating agents. Yields can vary from 50–70% depending on purity of intermediates .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (e.g., triplet for ethyl CH₃ at ~1.3 ppm, quartet for CH₂ at ~4.3 ppm) and nitro group position (aromatic proton splitting patterns).

- X-ray Crystallography : Resolve crystal structure ambiguities; SHELX software is widely used for refinement .

- HPLC/MS : Verify purity and molecular ion peaks (theoretical m/z: 234.21) .

Q. How does the nitro group at position 5 influence the compound’s reactivity in further functionalization?

- Methodological Answer : The nitro group is strongly electron-withdrawing, deactivating the indole ring toward electrophilic substitution. For example:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling coupling reactions.

- Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., high-temperature reactions with strong nucleophiles like hydroxide) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reaction pathways for this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Reaction Pathway Modeling : Simulate nitration transition states to explain regioselectivity. Compare activation energies for substitution at positions 4, 5, and 6 .

Q. What strategies resolve contradictions in reported reaction yields or regioselectivity for derivatives of this compound?

- Methodological Answer :

- Systematic Replication : Reproduce experiments with strict control of variables (e.g., solvent polarity, catalyst loading).

- Isotopic Labeling : Use ¹⁵N-labeled nitrating agents to track nitro group incorporation.

- Meta-Analysis : Compare data across literature (e.g., Kanto Reagents catalogs for analogous indole esters) to identify trends .

Q. How can substituent effects at position 2 (ester group) be quantitatively analyzed to optimize catalytic reactions?

- Methodological Answer :

- Hammett Studies : Synthesize derivatives with varying electron-withdrawing/donating groups at position 2. Measure reaction rates (e.g., hydrolysis of the ester) and correlate with σ values.

- Steric Maps : Use X-ray data to model steric hindrance from the ethyl ester and its impact on accessibility of the nitro group .

Q. What experimental designs minimize byproduct formation during scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design to test temperature, solvent (e.g., DMF vs. THF), and catalyst interactions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Data Analysis & Validation

Q. How should researchers validate the purity of this compound in the absence of commercial standards?

- Methodological Answer :

- Cross-Validation : Combine melting point analysis (reported: 220–225°C ) with TLC (Rf comparison to known indole derivatives).

- Spiking Experiments : Add a pure sample of indole-2-carboxylate to the product and analyze via HPLC; observe peak resolution .

Q. What ethical and safety protocols are critical when handling nitro-containing indole derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.